3-amino-1H-pyrazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIBMUMKLRTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973899 | |
| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-22-3, 5833-31-8 | |
| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6126-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6126-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6126-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,4-dihydro-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Amino 1h Pyrazol 5 4h One and Its Derivatives
Established Synthetic Routes for the 3-Amino-1H-pyrazol-5(4H)-one Nucleus
Refluxing Sodium Cyanoacetate (B8463686) with Hydrazine (B178648) Hydrate (B1144303)
A widely utilized and established method for the synthesis of this compound involves the condensation reaction of an activated cyanoacetate derivative with hydrazine hydrate. nih.gov This approach is valued for its reliability and the good yields it provides.
The reaction is typically carried out by refluxing sodium cyanoacetate with hydrazine hydrate in an alcoholic solvent, often in the presence of a base like sodium ethoxide. nih.gov The mechanism proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the cyanoacetate, leading to a hydrazide intermediate. This intermediate then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring. Subsequent hydrolysis of the cyano group under the basic reaction conditions yields the final this compound product.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Sodium Cyanoacetate |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol (B145695) |
| Catalyst | Sodium Ethoxide |
| Condition | Reflux |
| Yield | Good |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the initial reactants. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
For instance, a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester in the presence of a catalytic amount of piperidine (B6355638) has been shown to produce novel polyheterocyclic compounds in good yields. nih.gov Another example involves the one-pot condensation of aldehydes, malononitrile (B47326), and a pyrazolone (B3327878) derivative. researchgate.net These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, to afford highly functionalized pyrazole derivatives. nih.gov The versatility of MCRs allows for the generation of a wide array of substituted pyrazolones by simply varying the starting components. nih.gov
Pinner Reaction Strategy for 5-Amino-2,4-dihydro-3H-pyrazol-3-ones
The Pinner reaction provides an alternative and effective strategy for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-one derivatives. nih.govnih.gov This method involves the formation of a carboxyimidate salt, commonly referred to as a Pinner salt, from an α-substituted or α,α-disubstituted ethyl cyanoacetate. nih.govnih.gov These Pinner salts serve as key intermediates in the synthesis.
The reaction of these carboxyimidate salts with hydrazine hydrate leads to the formation of the desired 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives. nih.govnih.govresearchgate.net The Pinner reaction strategy has been demonstrated to be an efficient approach for the gram-scale synthesis of these compounds. nih.gov The scope of this method has been explored, establishing its utility and limitations for accessing a variety of aminopyrazolone (B8391566) structures. nih.gov
Synthesis from Cyanoacetyl Hydrazide
Cyanoacetyl hydrazide is a versatile and readily available precursor for the synthesis of various heterocyclic compounds, including this compound. researchgate.netresearchgate.net This starting material can be prepared by the reaction of ethyl cyanoacetate with hydrazine hydrate at low temperatures. researchgate.net
The cyanoacetyl hydrazide can then undergo intramolecular cyclization to form the this compound ring. This cyclization can be promoted under various conditions, often involving heating in a suitable solvent. The presence of both a reactive methylene (B1212753) group and a hydrazide functionality within the same molecule facilitates this ring-closing reaction. This method offers a straightforward route to the pyrazolone nucleus, which can be further functionalized.
Advanced and Green Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced protocols, such as microwave-assisted synthesis, for the preparation of this compound and its derivatives.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has gained considerable attention as a green and efficient alternative to conventional heating methods. researchgate.netekb.eg This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.
The synthesis of pyrazolone derivatives has been successfully achieved using microwave irradiation. For example, the reaction of this compound derivatives with other reagents to form more complex heterocyclic systems has been shown to be significantly accelerated under microwave conditions compared to conventional heating. nih.gov In some cases, solvent-free microwave-assisted reactions have been developed, further enhancing the green credentials of the synthesis. researchgate.net The application of microwave irradiation in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives has also been reported, demonstrating the broad utility of this technology in pyrazole chemistry. researchgate.netmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Often lower | Often higher |
| Solvent Use | Typically requires a solvent | Can be performed solvent-free |
One-Pot, Solvent-Free Methods
The development of one-pot, solvent-free synthetic methods represents a significant advancement in green chemistry, offering advantages such as reduced environmental impact, operational simplicity, and often, improved yields. For the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals, a one-pot, three-component approach has been effectively demonstrated. rsc.org This method involves the reaction of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under reflux conditions without the need for a solvent or catalyst. rsc.org The protocol is noted for its high efficiency, environmental friendliness, excellent yields, and straightforward work-up, making it well-suited for the generation of compound libraries. rsc.org
Another notable solvent-free approach involves the microwave-assisted synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This method utilizes the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with various aromatic aldehydes in the presence of ZnO nanoparticles as a heterogeneous catalyst. bohrium.com The combination of microwave irradiation and solvent-free conditions leads to good to excellent yields of the desired products. bohrium.com
Catalytic Methods in Aqueous Media
The use of aqueous media in organic synthesis is a cornerstone of green chemistry, and several catalytic methods have been developed for the synthesis of pyrazolone derivatives in water. An environmentally friendly and simple method for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been reported via a one-pot pseudo-five-component reaction. This reaction involves hydrazine hydrate, ethyl acetoacetate (B1235776), and various aldehydes in water, utilizing catalysts such as pyridine (B92270) trifluoroacetate (B77799) or acetic acid at 70 °C. academie-sciences.fr This approach is versatile, accommodating a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents. academie-sciences.fr
Similarly, the synthesis of dimethyl 4-((aryl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylates has been achieved in water using nano-NiZr4(PO4)6 as a recyclable catalyst. sharif.edu This one-pot, pseudo-five-component reaction of phenylhydrazine, acetylenedicarboxylates, and aromatic aldehydes proceeds at 60 °C, offering excellent yields in a short time frame. sharif.edu The catalyst's reusability is a key advantage of this method. sharif.edu Furthermore, ultrasound irradiation has been employed as an energy source to promote the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives in aqueous ethanol without the need for a catalyst. bohrium.com This method provides excellent yields in a very short reaction time at room temperature. bohrium.com
A highly efficient one-pot synthesis of functionalized 2-amino-4H-pyrans, which can involve pyrazolone derivatives, has been developed using a polystyrene-supported ionic liquid as a recyclable catalyst in aqueous media. bohrium.com This protocol is applicable to a broad range of substrates, including 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 3-methyl-1H-pyrazol-5(4H)-one, and provides good to excellent yields under mild conditions. bohrium.com
Synthesis of Key Derivatives and Analogs
The versatile scaffold of this compound allows for the synthesis of a diverse range of derivatives through various chemical transformations.
4-Arylidene Pyrazolone Synthesis via Condensation Reactions
The Knoevenagel condensation is a widely employed method for the synthesis of 4-arylidene pyrazolone derivatives. This reaction typically involves the condensation of a pyrazolone with an aromatic aldehyde. For instance, a series of novel 4-arylidene pyrazole compounds were synthesized through the Knoevenagel condensation of 1,3-diaryl-4-formylpyrazoles and 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-ones in good yields. nih.gov In another study, 4-arylallylidenepyrazolone derivatives were synthesized through the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with different cinnamaldehydes. researchgate.net
A robust, organocatalytic, one-pot, three-component reaction has been developed for the synthesis of 1,3-diarylallylidene pyrazolones. This method involves the reaction of 4-unsubstituted pyrazolones, aryl/heteroarylaldehydes, and aryl methyl ketones, catalyzed by a pyrrolidine-BzOH salt. acs.org This process allows for the practical synthesis of a wide array of these derivatives in good to high yields. acs.org Furthermore, a green and efficient four-component, one-pot reaction has been reported for the synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones. This reaction utilizes phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate (B1210297) as a base. bohrium.comresearchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 1,3-Diaryl-4-formylpyrazoles, 3-Methyl-1-phenyl-1H-pyrazol-5-(4H)-one | Triethylamine, Ethanol | 4-Arylidene pyrazole derivatives | Good | nih.gov |
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Cinnamaldehydes | - | 4-Arylallylidenepyrazolone derivatives | - | researchgate.net |
| 4-Unsubstituted pyrazolones, Aryl/heteroarylaldehydes, Aryl methyl ketones | Pyrrolidine-BzOH salt, Toluene (B28343), 110 °C | 1,3-Diarylallylidene pyrazolones | Good to High | acs.org |
| Phenacyl bromide, Selenosemicarbazide, Ethyl acetoacetate, Aryl aldehyde | Sodium acetate, Acetic acid | 4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones | Good | bohrium.comresearchgate.net |
Hydrazone Derivative Synthesis
Hydrazone derivatives of pyrazoles are another important class of compounds. Their synthesis is typically achieved through the condensation of a pyrazole carbohydrazide (B1668358) with an appropriate aldehyde or ketone. A series of novel pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety were synthesized by reacting N-(4-(hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide with various aldehydes. mdpi.com Similarly, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthesis of pyrazolecarboxamide derivatives containing a hydrazone moiety has also been reported, starting from 3-dimethyl-1H-pyrazol-5(4H)-one and 2-amino-5-chloro-3-methylbenzoic acid, with the final step being the condensation with different aldehydes or ketones. d-nb.info
| Pyrazole Starting Material | Reactant | Product | Reference |
| N-(4-(hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Various aldehydes | Pyrazole-hydrazone derivatives with isoxazole moiety | mdpi.com |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Aldehydes/Ketones | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives | researchgate.net |
| 5-Chloro-N-(4-subsititued-2-(hydrazinecarbonyl)-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Aldehydes/Ketones | Pyrazole amide derivatives with hydrazone moiety | d-nb.info |
Formation of Spiroheterocyclic Compounds
Spiroheterocyclic compounds containing a pyrazolone moiety have been synthesized through multicomponent reactions. A notable example is the reaction of isatins, 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, and monocyclic ketones in an aqueous and acetic acid mixed medium. tandfonline.comtandfonline.com This reaction yields various spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] and related derivatives. tandfonline.combohrium.com The use of water as a medium makes this a green synthetic process. tandfonline.com The reaction conditions can be optimized by screening different solvents and catalysts, with a mixture of water and acetic acid often proving effective. tandfonline.com Another approach to spiroheterocyclic compounds involves the reaction of 4-bromo- or 4,4-dibromo-1-phenyl-3,5-pyrazolidinedione with various nucleophilic reagents. researchgate.net
| Reactants | Conditions | Product | Reference |
| Isatins, 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one, Monocyclic ketones | H2O:HOAc (3:1), 90 °C | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives | tandfonline.comtandfonline.com |
| Isatin, Malononitrile, 1-Phenyl-3-methyl-5-pyrazolone | Water, Various bases (K2CO3, NaHCO3, KF·2H2O) | Spiro[indoline-3,4'(1'H')-pyrano[2,3-c]pyrazol]-2-one derivatives | jetir.org |
| 4,4-Dibromo-1-phenyl-3,5-pyrazolidinedione, Bidentate nucleophiles | - | Spiro 3,5-pyrazolidinediones | researchgate.net |
Fused Pyrazoloazine Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines, Pyrazolotriazoles)
5-Aminopyrazoles are crucial precursors for the synthesis of a variety of fused pyrazoloazine systems. beilstein-journals.org The condensation of 5-aminopyrazoles with different bielectrophilic reagents leads to the formation of these fused heterocyclic compounds. beilstein-journals.org
Pyrazolopyridines: The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid, [bmim]Br, at 90 °C. beilstein-journals.orgnih.gov This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.orgnih.gov Another route to pyrazolo[3,4-b]pyridines involves a three-component reaction of 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate. beilstein-journals.orgnih.gov
Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines can be synthesized via the KOt-Bu-catalyzed condensation of 1,3,5-trisubstituted pentane-1,5-diones with substituted 5-aminopyrazoles in ethanol. beilstein-journals.org This reaction involves a C-C bond cleavage. beilstein-journals.org Another method involves the reaction of 3,5-diamino-4-diazopyrazole derivatives with 4-substituted benzylidene-3-methyl-1H-pyrazol-5(4H)-one in PEG-400 to yield 6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Pyrazolotriazoles: While the provided search results focus more on pyrazolopyridines and pyrazolopyrimidines, the general principle of using 5-aminopyrazoles as building blocks extends to the synthesis of other fused systems like pyrazolotriazoles. These syntheses often involve reaction with reagents containing adjacent nitrogen atoms or functionalities that can be converted into a triazole ring.
| Fused System | Reactants | Conditions | Reference |
| Pyrazolo[3,4-b]pyridines | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, α,β-Unsaturated ketones | [bmim]Br, 90 °C | beilstein-journals.orgnih.gov |
| Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines | 5-Aminopyrazole, Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dione | Glacial acetic acid, Ammonium acetate | beilstein-journals.orgnih.gov |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu, Ethanol | beilstein-journals.org |
| 6,7-Dihydropyrazolo[1,5-a]pyrimidines | 3,5-Diamino-4-diazopyrazole derivatives, 4-Substituted benzylidene-3-methyl-1H-pyrazol-5(4H)-one | PEG-400 | nih.gov |
Phosphonate (B1237965) and Sulfonyl Phosphonate Derivatives
The introduction of phosphonate and sulfonyl phosphonate moieties into the this compound framework has been an area of significant research interest. These functionalities are known to impart a range of biological activities to organic molecules. The synthesis of these derivatives often employs multicomponent reactions, such as the Kabachnik-Fields reaction, which allows for the efficient construction of α-aminophosphonates.
A notable approach involves the synthesis of novel α-aminophosphonate compounds through a Kabachnik-Fields (phospha-Mannich) reaction. This reaction proceeds via the condensation of an amine, an aldehyde, and a dialkyl phosphite (B83602). The resulting α-aminophosphonates can be further modified, for instance, by incorporating a 1,3,4-oxadiazole (B1194373) ring and a sulfonyl group.
For example, a series of pyrazole-5-one derivatives containing 1,3,4-oxadiazole sulfonyl phosphonates were synthesized in yields ranging from 65% to 75%. sapub.org The synthetic pathway commenced with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 4-trifluoromethylaniline to form a Schiff base. This intermediate subsequently underwent a series of reactions to introduce a 1,3,4-oxadiazole ring, which was then converted to a sulfonyl derivative. The final step involved a Kabachnik-Fields reaction with diethyl phosphite to yield the target sulfonyl phosphonate derivatives.
The structures of these newly synthesized compounds were confirmed using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry. For instance, the IR spectrum of Diethyl ((3–methyl–1-((5-((4-nitrobenzyl) sulfonyl)-1, 3,4-oxadiazol-2-yl) methyl)–5–oxo-4,5–dihydro-1H – pyrazol–4-yl) ((4-(trifluoromethyl) phenyl) amino) methyl) phosphonate showed characteristic absorption bands for N-H, C=O, SO₂, and P=O groups. sapub.org
Another synthetic strategy focuses on the one-pot, three-component reaction of a 5-aminopyrazole derivative, an appropriate aldehyde, and a trialkyl phosphite in the presence of a catalyst like lithium perchlorate. nih.gov This method provides a direct and efficient route to α-aminophosphonate derivatives of pyrazoles.
Similarly, the synthesis of Mannich bases containing pyrazole-5-one phosphonates has been reported. openpharmaceuticalsciencesjournal.com This involves the reaction of a pre-formed imine derivative of a pyrazolone with diethyl phosphite. For example, the reaction of 4-(((4-fluorophenyl) imino) methyl)-3-methyl-1-(morpholinomethyl)-1H- pyrazol-5(4H)-one with diethyl phosphite in refluxing toluene afforded the corresponding α-aminophosphonate in good yield. openpharmaceuticalsciencesjournal.com
The following tables summarize the yields and melting points of some representative phosphonate and sulfonyl phosphonate derivatives of pyrazol-5-one.
Table 1: Synthesis of Diethyl ((1-((5-(arylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)((4-(trifluoromethyl)phenyl)amino)methyl)phosphonates
| Aryl Group | Yield (%) | Melting Point (°C) | Reference |
| 4-Chlorobenzyl | 70 | 156-158 | sapub.org |
| 4-Nitrobenzyl | 65 | 143-145 | sapub.org |
Table 2: Synthesis of Diethyl (((aryl)amino)(3-methyl-1-(morpholinomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl)phosphonates
| Aryl Group | Yield (%) | Melting Point (°C) | Reference |
| 4-Fluorophenyl | 70 | 176-178 | openpharmaceuticalsciencesjournal.com |
| 4-Bromophenyl | 67 | 142-144 | openpharmaceuticalsciencesjournal.com |
Chemical Reactivity and Derivatization Strategies of 3 Amino 1h Pyrazol 5 4h One
Nucleophilic Reactivity of the 3-Amino-1H-pyrazol-5(4H)-one Moiety
The nucleophilic character of this compound is a key feature, enabling various substitution and addition reactions. The molecule possesses several nucleophilic centers, including the exocyclic amino group, the C-4 carbon, and the nitrogen and oxygen atoms of the pyrazole (B372694) ring. tandfonline.com The order of reactivity for these nucleophilic sites is generally considered to be C-4 > NH₂ > N= > OH. tandfonline.com
Reactivity of the Amino Group (NH₂)
The amino group at the 3-position of the pyrazole ring is a primary nucleophilic site. It readily participates in reactions with various electrophiles. For instance, it can undergo acylation, alkylation, and condensation reactions. The nucleophilicity of this group is fundamental to the construction of many fused heterocyclic systems and other derivatives. acs.orgnih.gov
Reactivity at the C-4 Position
The carbon atom at the 4-position is part of an active methylene (B1212753) group, flanked by the carbonyl group and the C=N bond of the pyrazole ring. This structural arrangement renders the C-4 protons acidic, facilitating the formation of a carbanion. This carbanion is a potent nucleophile and readily attacks a variety of electrophiles. This reactivity is central to many condensation and substitution reactions. For example, the reaction with aldehydes and ketones at this position is a common strategy for synthesizing 4-substituted derivatives. tandfonline.comresearchgate.net
Electrophilic Reactions and Functionalization
Beyond its nucleophilic nature, this compound can also undergo reactions with electrophilic reagents, leading to a variety of functionalized products. These reactions often involve the active methylene group at C-4 and the amino group.
Condensation Reactions with Aldehydes and Ketones
A prominent reaction of this compound is its condensation with aldehydes and ketones. tandfonline.com This reaction typically occurs at the C-4 position and is often catalyzed by a base. The initial step involves the formation of a carbanion at C-4, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a C=C double bond, yielding 4-arylidene or 4-alkylidene derivatives. rjpbcs.com These products are valuable intermediates for the synthesis of more complex heterocyclic systems. asianpubs.orgresearchgate.net
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | Benzaldehyde | 3-Amino-4-benzylidene-1H-pyrazol-5(4H)-one | asianpubs.org |
| This compound | Acetone | 3-Amino-4-isopropylidene-1H-pyrazol-5(4H)-one | tandfonline.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Substituted Aldehydes | 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | rjpbcs.com |
Reactions with Diazenium Salts or Diazonium Chlorides
The reaction of this compound with diazonium salts is a classic example of electrophilic substitution. tandfonline.com This coupling reaction typically occurs at the highly reactive C-4 position. The diazonium ion acts as the electrophile, attacking the electron-rich C-4 position of the pyrazolone (B3327878) ring to form an azo dye. beilstein-journals.orgsmolecule.com This reaction is often carried out in a buffered solution to maintain the optimal pH for the coupling to occur. rjpbcs.com The resulting azo compounds are often colored and have been investigated for various applications. researchgate.net
Table 2: Examples of Reactions with Diazonium Salts
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | Phenyldiazonium chloride | (Z)-3-amino-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | |
| 3-Methyl-1H-pyrazol-5(4H)-one | Substituted anilines (diazotized) | 3-Methyl-4-(aryldiazenyl)-1H-pyrazol-5(4H)-ones | rjpbcs.com |
| 3-Substituted 5-amino-1H-pyrazoles | Sodium nitrite/Sulfuric acid | 3-Substituted pyrazole-5-diazonium salts | arkat-usa.org |
Reactions with Isothiocyanates
The reaction of 3-aminopyrazole (B16455) derivatives with isothiocyanates provides a direct route to pyrazolylthiourea compounds. For instance, 3-amino-4-phenylhydrazono-2-pyrazolin-5-one reacts with various isothiocyanates to produce the corresponding pyrazolylthiourea derivatives. researchgate.net These reactions are fundamental for creating intermediates that can be further cyclized into more complex heterocyclic structures. researchgate.netnyxxb.cn The general scheme involves the nucleophilic attack of the amino group of the pyrazole on the electrophilic carbon of the isothiocyanate. tandfonline.com Ultrasound-mediated methods have also been employed to rapidly synthesize pyrazolyl thiourea (B124793) derivatives. arabjchem.org
Table 1: Synthesis of Pyrazolylthiourea Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Amino-4-phenylhydrazono-2-pyrazolin-5-one | Isothiocyanate | Pyrazolylthiourea derivatives | researchgate.net |
| Hydrazine (B178648) hydrate (B1144303), Phenyl isothiocyanate, Ethyl acetoacetate (B1235776) | - | Thiosemicarbazide intermediate leading to pyrazole | tandfonline.com |
| 3-Amino-5-mercapto-4-phenylazo-1H-pyrazole | Phenyl isothiocyanate | 1-(4-(2-Phenyldiazenyl)-5-mercapto-1H-pyrazol-3-yl)-3-phenylthiourea | bibliomed.org |
| Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-carboxylate | Thiophosgene, then Sulfa drugs | Ethyl-3-(4-chlorophenyl)-(3-(4-(N-substitutedsulfamoyl)phenyl)thioureido-1H-pyrazole-5-carboxylate | nih.gov |
Reactions with Enamines and Acrylonitrile (B1666552) Derivatives
This compound exhibits reactivity towards electrophilic alkenes like enamines and acrylonitrile derivatives. The reaction of 3-amino-2-pyrazolin-5-one with ethyl acrylate (B77674) can yield a mixture of products, including a 4-dialkylated derivative and the pyrazolo[3,4-b]pyrone. researchgate.net Furthermore, its reaction with benzylidene-malononitrile can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com The reaction of 3-aminopyrazolone with arylidene-malononitrile results in an adduct, demonstrating the nucleophilic character of the pyrazole ring. mdpi.com
Table 2: Reactions with Enamines and Acrylonitrile Derivatives
| Pyrazole Derivative | Reactant | Product(s) | Reference |
| 3-Amino-2-pyrazolin-5-one | Ethyl acrylate | 4-Dialkylated derivative and Pyrazolo[3,4-b]pyrone | researchgate.net |
| 3-Aminopyrazole | Benzylidene-malononitrile | Pyrazolo[1,5-a]pyrimidines | researchgate.netmdpi.com |
| 3-Amino-2-pyrazolin-5-one | Arylidene-malononitrile | Adduct 6 | mdpi.com |
Halogenation Reactions
The halogenation of pyrazoles, including 3-aminopyrazole derivatives, is a key strategy for introducing functional handles for further chemical modifications. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as inexpensive and safe halogenating agents. researchgate.netbeilstein-archives.orgbeilstein-archives.org These reactions typically proceed at room temperature in solvents like dimethyl sulfoxide (B87167) (DMSO) and provide moderate to excellent yields of 4-halogenated pyrazole derivatives. beilstein-archives.orgbeilstein-archives.org The halogenation of the pyrazole ring generally occurs preferentially at the 4-position unless it is already substituted. researchgate.net More complex methods can achieve one-step synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a cyclization-oxidative halogenation cascade. nih.gov
Table 3: Halogenation of 3-Aminopyrazole Derivatives
| Pyrazole Substrate | Halogenating Agent | Product | Reference |
| 3-Aryl-1H-pyrazol-5-amines | NXS (NBS, NIS, NCS) | 4-Halogenated pyrazole derivatives | researchgate.netbeilstein-archives.org |
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS or NBS | 4-Iodo or 4-Bromo derivative | beilstein-archives.org |
| N-Arylsulfonyl-3-aryl-5-aminopyrazole | NCS | 4-Chloro derivative | beilstein-archives.org |
| 5-Methyl-1H-pyrazol-3-amine and Enaminone | NaX (X=I, Br, Cl) / K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
Cycloaddition and Cyclization Reactions to Form Complex Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent precursor for constructing fused heterocyclic systems through cycloaddition and cyclization reactions. These reactions are crucial for synthesizing compounds with potential applications in medicinal chemistry and materials science.
Pyrazolo[1,5-a]pyrimidine (B1248293) Formation
Pyrazolo[1,5-a]pyrimidines are readily synthesized from 3-aminopyrazole derivatives. A common method involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netrsc.org For example, 5-amino-3-methylpyrazole reacts with diethyl malonate to form a dihydroxy-heterocycle, which can be further modified. nih.gov Three-component reactions involving 3-aminopyrazoles, aldehydes, and other reagents like sulfoxonium ylides or chalcones also provide efficient access to diverse pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org These syntheses can be catalyzed by various agents, including iodine, and can be performed under microwave heating or solvent-free conditions. mdpi.comresearchgate.netrsc.org
Table 4: Selected Syntheses of Pyrazolo[1,5-a]pyrimidines
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Rh(III), Microwave | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| Amino pyrazoles, Chalcones, Diaryl/dialkyl diselenides | I₂ | 3-Selenylated pyrazolo[1,5-a]pyrimidines | rsc.org |
| 3-Aminopyrazole, Benzylidenemalononitrile | - | 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |
Pyrazolo[3,4-b]pyrone Derivatives
The synthesis of pyrazolo[3,4-b]pyrone derivatives can be achieved from 3-aminopyrazolone precursors. One notable reaction involves treating 3-amino-2-pyrazolin-5-one with ethyl acrylate, which, in addition to other products, yields a pyrazolo[3,4-b]pyrone. researchgate.net This pyrone can be subsequently converted into other pyrazolo[3,4-b]pyrone derivatives through treatment with acids like a mixture of acetic acid and hydrochloric acid or concentrated sulfuric acid. researchgate.net While the related pyrazolo[3,4-b]pyridines are more extensively studied, the formation of the pyrone ring system highlights a specific reactive pathway of the aminopyrazolone (B8391566). researchgate.netcdnsciencepub.com
Table 5: Formation of Pyrazolo[3,4-b]pyrone Derivatives
| Reactant | Reagent(s) | Product | Reference |
| 3-Amino-2-pyrazolin-5-one | Ethyl acrylate | Pyrazolo[3,4-b]pyrone (11) | researchgate.net |
| Pyrazolo[3,4-b]pyrone (11) | Acetic acid/Hydrochloric acid | Pyrazolo[3,4-b]pyrone (12) | researchgate.net |
| Pyrazolo[3,4-b]pyrone (11) | Concentrated Sulphuric acid | Pyrazolo[3,4-b]pyrone (13) | researchgate.net |
Pyrazolo[1,5-c]-S-triazine Derivatives
The construction of the pyrazolo[1,5-c]-S-triazine scaffold originates from pyrazolylthiourea intermediates. Specifically, a pyrazolylthiourea derivative, formed from the reaction of 3-amino-4-phenylhydrazono-2-pyrazolin-5-one with an isothiocyanate, undergoes cyclization upon treatment with ethanolic sodium ethoxide to yield the pyrazolo[1,5-c]-S-triazine derivative. researchgate.netresearchgate.net This transformation demonstrates a powerful strategy for building complex, fused heterocyclic systems from simple pyrazole starting materials.
Table 6: Synthesis of Pyrazolo[1,5-c]-S-triazine
| Starting Material | Reagent | Product | Reference |
| Pyrazolylthiourea derivative (2a) | Ethanolic sodium ethoxide | Pyrazolo[1,5-c]-S-triazine derivative (5) | researchgate.netresearchgate.net |
Pyrazolo[2,3-c]Pyranopyrazoles
The synthesis of pyrano[2,3-c]pyrazoles represents a significant area of research, largely due to the biological importance of this heterocyclic system. mdpi.comsemanticscholar.org These compounds can be efficiently synthesized through multi-component reactions, which are advantageous for their high atom economy and procedural simplicity. derpharmachemica.com
One established method for synthesizing pyrano[2,3-c]pyrazoles involves a four-component condensation reaction. This reaction brings together an aryl aldehyde, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate. semanticscholar.orgderpharmachemica.com The initial step is the formation of the 3-methyl-2-pyrazolin-5-one (B87142) from the reaction between ethyl acetoacetate and hydrazine hydrate. This intermediate then participates in the subsequent stages of the reaction. An alternative and related starting material is this compound. The treatment of 3-amino-2-pyrazolin-5-one with arylidenemalononitriles results in the formation of adducts that can lead to pyranopyrazole structures. mdpi.comresearchgate.net
A green chemistry approach to this synthesis involves a one-pot, solvent-free reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile. mdpi.comresearchgate.net This method is notable for its environmental friendliness and efficiency. For instance, the reaction of 3-amino-2-pyrazolin-5-one with arylidene-malononitrile has been shown to produce the corresponding adducts. mdpi.comresearchgate.net Similarly, mixing ethyl cyanoacetate (B8463686), hydrazine hydrate, and aldehydes with malononitrile also yields pyrano[2,3-c]pyrazole derivatives. mdpi.comresearchgate.net
The mechanism for the multi-component reaction is thought to proceed through the initial formation of an α,β-unsaturated nitrile from the Knoevenagel condensation of the aldehyde and malononitrile. Concurrently, the pyrazolone is formed from the condensation of the β-ketoester and hydrazine. A subsequent Michael addition of the pyrazolone to the α,β-unsaturated nitrile, followed by cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product. The use of a mild base catalyst, such as sodium benzoate (B1203000) in an aqueous medium, has been reported to facilitate this reaction with high yields and shorter reaction times. semanticscholar.org
Detailed research findings have demonstrated the synthesis of various derivatives. For example, the reaction of 3-amino-2-pyrazolin-5-one with arylidene-malononitrile afforded the adduct 2-[(3-Amino-5-oxo-4,5-dihydropyrazol-1-yl)-(4-methoxyphenyl)-methylene]-malononitrile in a 59% yield. mdpi.com
Advanced Structural Characterization and Analysis of 3 Amino 1h Pyrazol 5 4h One and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
The structural elucidation of 3-amino-1H-pyrazol-5(4H)-one and its derivatives is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary tools employed for this purpose, each offering unique insights into the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm their structural features. derpharmachemica.com
The presence of an amino (-NH2) group is indicated by stretching vibrations in the region of 3300–3500 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the NH2 group are observed. nih.gov A broad band associated with the N-H stretching of the pyrazole (B372694) ring is also typically present. nih.govnih.gov
A strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is a prominent feature, usually appearing in the range of 1650–1750 cm⁻¹. rjpbcs.com The exact position of this peak can be influenced by hydrogen bonding and the electronic environment within the molecule. The carbon-nitrogen double bond (C=N) of the pyrazole ring gives rise to a characteristic absorption band around 1542-1627 cm⁻¹. rjpbcs.com
Furthermore, the spectra of derivatives will show additional bands corresponding to their specific substituents. For instance, the introduction of an aromatic ring would result in characteristic C-H and C=C stretching vibrations. derpharmachemica.com
Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300–3500 | |
| Amine (-NH) | Stretch | ~3380 | rjpbcs.com |
| Carbonyl (C=O) | Stretch | 1650–1750 | rjpbcs.com |
| Imine (C=N) | Stretch | 1542–1627 | rjpbcs.com |
| Azo (-N=N) | Stretch | ~2210 | derpharmachemica.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound and its derivatives.
Proton NMR (¹H NMR)
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum typically shows a singlet for the C4-H proton of the pyrazole ring around δ 5.20 ppm. rjpbcs.com The protons of the amino group (-NH₂) and the pyrazole ring NH often appear as broad singlets that are exchangeable with D₂O, with the NH protons resonating at approximately δ 10.50 ppm and the NH₂ protons around δ 6.85 ppm. rjpbcs.comnih.gov
In substituted derivatives, the chemical shifts and splitting patterns of the pyrazole ring protons will vary depending on the nature and position of the substituents. For example, in 4-benzylidene-3-methyl-1H-pyrazol-5(4H)-one, the methyl protons appear as a singlet around δ 2.31-2.32 ppm, and the aromatic protons appear as a multiplet in the aromatic region. rjpbcs.com
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Proton | This compound | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | References |
| C4-H | 5.20 (s) | - | - | rjpbcs.com |
| NH₂ | ~6.85 (br s) | 6.50 (s) | 6.85 (br s) | nih.govnih.gov |
| NH (pyrazole) | 10.50 (s) | 12.16 (br s) | 10.71 (br s) | nih.govrjpbcs.comnih.gov |
| NH (hydrazone) | - | - | 14.18 (br) | nih.gov |
| Aromatic-H | - | 7.41-7.46 (m), 7.80 (d) | 7.41-7.92 (m) | nih.govnih.gov |
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of pyrazolone (B3327878) derivatives, the carbonyl carbon (C=O) typically resonates at a downfield chemical shift, often in the range of δ 160-176 ppm. nih.govresearchgate.net The C3 and C5 carbons of the pyrazole ring also show characteristic signals. For instance, in (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the C3, C4, and C5 carbons appear at δ 154.3, 154.2, and 162.2 ppm, respectively. nih.gov The chemical shifts of the carbon atoms are sensitive to the substituents on the pyrazole ring. cdnsciencepub.com
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolone Derivatives
| Carbon | (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one | References |
| C=O | 175.9 | 170.4 | nih.govacs.org |
| C3 | 154.3 | 156.1 | nih.govacs.org |
| C4 | 154.2 | - | nih.gov |
| C5 | 162.2 | - | nih.gov |
| Aromatic-C | 117.9-143.2 | 118.9-135.6 | nih.govacs.org |
Specialized NMR Techniques (e.g., ¹H-¹⁵N HMBC, ³¹P-NMR)
For more complex derivatives of this compound, specialized NMR techniques are employed for unambiguous structural assignment. Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹H-¹⁵N HMBC, are invaluable for determining the connectivity between protons and nitrogen atoms, which is crucial for distinguishing between different isomers. researchgate.net This technique allows for the observation of correlations between protons and nitrogen atoms that are two or three bonds apart. researchgate.net
For derivatives containing phosphorus, ³¹P-NMR spectroscopy is an essential tool. researchgate.netsapub.org The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment. researchgate.netresearchgate.net For example, in pyrazole derivatives containing a phosphonate (B1237965) group, a characteristic signal is observed in the ³¹P-NMR spectrum. sapub.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns. derpharmachemica.comresearchgate.net
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 99.09 g/mol . The fragmentation of pyrazolone derivatives often involves initial cleavages such as the loss of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom or other small fragments. researchgate.net The fragmentation pattern can be complex and is highly dependent on the substituents present on the pyrazolone ring. researchgate.netresearchgate.net For instance, the mass spectra of C- and N-alkyl and aryl substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones show fragmentation initiated by the elimination of CO, followed by the loss of a hydrogen atom and a rearrangement. researchgate.net
Table 4: Key Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | References |
| This compound | C₃H₅N₃O | 99.09 | 99 (M⁺) | |
| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | C₁₀H₈N₄ | 184.20 | 184 (M⁺) | nih.gov |
| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | C₁₀H₇ClN₄ | 218.65 | 218 (M⁺) | nih.gov |
| (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | C₉H₉N₅O | 203.20 | 203 | nih.gov |
Electronic (UV-Vis) Spectroscopy
Electronic (UV-Vis) spectroscopy is a valuable tool for characterizing the conjugated systems present in this compound and its derivatives. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In these pyrazolone compounds, the primary electronic transitions observed are of the π → π* type, originating from the delocalized electrons within the heterocyclic ring and any associated chromophores.
The parent compound, this compound, exhibits a characteristic UV-Vis absorption maximum (λmax). For instance, a λmax of approximately 285 nm has been reported. This absorption is attributed to the inherent π → π* transition of the pyrazolone core.
The introduction of substituents onto the pyrazolone ring can significantly alter the electronic absorption spectrum. Auxochromic groups (like the amino group) and chromophoric groups can cause shifts in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in molar absorptivity. For example, the synthesis of derivatives by coupling with diazonium salts introduces an azo (-N=N-) chromophore, which extends the conjugation and shifts the absorption into the visible region, resulting in colored compounds. researchgate.net Similarly, the formation of Schiff base derivatives through condensation with aldehydes can also lead to significant changes in the UV-Vis spectra, providing evidence for the new chemical structure. sapub.org
| Compound/Derivative Type | Reported λmax (nm) | Solvent/Conditions | Reference |
| This compound | ~285 | Not Specified | |
| 3-Methyl-4-substituted benzylidene-pyrazol-5-ones | Varies | Not Specified | researchgate.net |
| Azo-coupled pyrazolone derivatives | Varies (often in visible range) | Various | researchgate.net |
| Chromone-pyrazole hybrids | ~320-350 | Not Specified |
This table is for illustrative purposes; specific λmax values are highly dependent on the exact structure and solvent.
Elemental Analysis
Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). For this compound, with a molecular formula of C₃H₅N₃O, the theoretical elemental composition is fundamental for confirming its identity.
The calculated theoretical percentages are compared against the experimental values obtained from analysis. A close agreement, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and proposed formula. This method is routinely applied to confirm the successful synthesis of its various derivatives, such as Schiff bases, azo-coupled products, and other modified structures. sapub.orgresearchgate.net
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 36.37 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 5.09 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 42.42 |
| Oxygen | O | 16.00 | 1 | 16.00 | 16.15 |
| Total | C₃H₅N₃O | 99.09 | 100.00 |
Theoretical elemental composition for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides unparalleled insights into molecular geometry, conformation, and the intricate network of intermolecular forces that govern crystal packing.
Molecular Geometry and Conformation Determination
Single-crystal X-ray diffraction studies on derivatives of this compound consistently reveal key structural features. The pyrazole ring is generally found to be nearly planar, a characteristic that facilitates electron delocalization across the heterocyclic system. irins.orgnih.govnih.gov This planarity is a crucial aspect of its chemical behavior.
Bond length analysis within the pyrazole ring often shows values that are intermediate between those of classical single and double bonds, providing further evidence for a delocalized π-electron system. semanticscholar.org For example, in the crystal structures of related pyrazolone derivatives, the C=O double bond is typically observed around 1.247 Å, while the C-N and N-N bonds within the ring fall in the 1.3-1.4 Å range. iucr.org The specific geometry and conformation of substituents attached to the ring are also precisely determined, which is essential for understanding structure-activity relationships. nih.gov In some derivatives, the amine substituent has been observed to be pyramidal. nih.govnih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The supramolecular architecture of this compound and its derivatives in the solid state is heavily dictated by a combination of strong and weak intermolecular forces. The presence of amine (-NH₂), pyrazole (N-H), and carbonyl (C=O) functionalities makes these molecules potent candidates for forming extensive hydrogen-bonding networks. nih.goviucr.org
Crystal structure analyses frequently show that molecules are linked via intermolecular N-H···O and N-H···N hydrogen bonds, which can assemble the molecules into dimers, one-dimensional chains, or complex three-dimensional sheets. nih.govnih.goviucr.org Intramolecular hydrogen bonds, such as between a substituent and the pyrazolone oxygen, are also common and help to lock the molecule into a specific, planar conformation. nih.govnih.goviucr.org
In addition to hydrogen bonding, π-π stacking interactions are often observed between the planar pyrazole rings of adjacent molecules. semanticscholar.orgiucr.orgresearchgate.net These interactions, characterized by centroid-centroid distances typically in the range of 3.6 to 3.7 Å, contribute significantly to the stability of the crystal packing, often linking hydrogen-bonded chains or layers into a robust supramolecular assembly. iucr.org
Polymorphism Studies
Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures. These different forms, or polymorphs, can possess distinct physical properties. This has been documented for derivatives of this compound.
A notable example is (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, which has been shown to exist in at least two polymorphic forms: one monoclinic (space group P2₁/c) and another triclinic (space group P-1). nih.govnih.gov The two forms exhibit different molecular packing arrangements and densities. nih.govnih.gov The discovery of a second, orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate (B79036) further highlights the ability of this pyrazole core to adopt different crystalline arrangements. iucr.org The existence of polymorphs is significant as it underscores how crystallization conditions can influence the final solid-state structure of the material.
Tautomerism Investigations
The pyrazolone ring system is well-known for its ability to exist in different tautomeric forms, arising from the migration of a proton. For this compound and its derivatives, this prototropic tautomerism is a subject of considerable study, as the dominant tautomer influences the molecule's chemical reactivity and physical properties. clockss.org
Theoretically, several tautomers are possible, often referred to as the CH, OH, and NH forms, depending on the position of the mobile proton. clockss.org In the solid state, X-ray crystallography provides unambiguous evidence of the existing tautomer. For many derivatives, the keto-amine form is confirmed to be present in the crystal lattice. iucr.orgnih.gov For instance, X-ray analysis of (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one established the exclusive presence of the keto tautomer in the solid state. nih.gov
In solution, the equilibrium between tautomers can be investigated using spectroscopic methods like NMR. Studies have shown that the keto form often predominates in solution as well. nih.gov Computational studies, employing methods like Density Functional Theory (DFT), are also used to calculate the relative energies of the different tautomers, helping to predict the most stable form in both the gas phase and in solution. nih.gov The presence of different substituents on the pyrazole ring can shift the tautomeric equilibrium, making the investigation of tautomerism crucial for understanding the behavior of each specific derivative. nih.govresearchgate.net
Experimental Evidence for Tautomeric Forms (Keto-Amine, Hydroxy, NH-Tautomer, CH-Tautomer)
The tautomerism of pyrazolones is a complex field of study crucial for understanding their chemical and biological activities. bas.bg For this compound and its derivatives, several tautomeric forms are possible: the keto-amine, hydroxy-imine, and the less common NH and CH forms. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of substituents. bas.bgclockss.org
Experimental investigation into the tautomeric nature of these compounds relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography.
Keto-Amine and Hydroxy Tautomers: In the solid state, X-ray crystallography has provided definitive evidence for the existence of specific tautomers. For instance, the analysis of (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one established the exclusive presence of the keto tautomer. nih.gov The molecular structure was found to be planar, with an intramolecular hydrogen bond observed between the N5-H and the O1 of the carbonyl group. nih.gov Similarly, IR spectroscopy can distinguish between the keto and hydroxy (enol) forms. The presence of a strong absorption band for a carbonyl group (C=O) around 1660-1700 cm⁻¹ is indicative of the keto form, while a broad absorption band around 3150 cm⁻¹ suggests an OH stretching of the hydroxy tautomer. nih.govscielo.br
In solution, NMR spectroscopy is a powerful tool. For example, in a study of (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the ¹³C NMR signal at δ = 174.00 ppm was indicative of a carbonyl carbon, confirming the presence of the ketonic tautomer in the solution. nih.gov The existence of both keto and enol forms in solution can be confirmed by the presence of two distinct signals in the ¹³C-NMR spectrum, one for the ketonic carbon and another for the enolic carbon. researchgate.net
NH- and CH-Tautomers: For 1-substituted pyrazolin-5-ones, three primary tautomeric forms are considered: the CH, OH, and NH forms. bas.bg The CH-form is characterized by a methylene (B1212753) group (CH₂) at the C4 position of the pyrazole ring. The NH-form involves an imine group and a protonated ring nitrogen. The relative populations of these tautomers in equilibrium depend significantly on the substituents and the solvent. bas.bg For some 4-unsubstituted pyrazolin-5-ones, the CH, OH, and NH isomers have been designated as 2,4-dihydro-3H-pyrazol-3-ones (CH-form), 1H-pyrazol-5-ols (OH-form), and 1,2-dihydro-3H-pyrazol-3-ones (NH-form) respectively. clockss.org
The following table summarizes typical spectroscopic data used to identify the different tautomeric forms:
| Tautomeric Form | Key Experimental Evidence | Spectroscopic Data (Typical Values) |
|---|---|---|
| Keto-Amine | IR absorption for C=O; 13C NMR signal for carbonyl carbon. | IR: ~1660-1700 cm-1nih.gov13C NMR: δ ~174 ppm nih.gov |
| Hydroxy (Enol) | Broad IR absorption for O-H; 13C NMR signal for enolic carbon. | IR: ~3150 cm-1 (broad) scielo.br13C NMR: δ ~155.5 ppm researchgate.net |
| NH-Tautomer | 15N NMR signals for different NH units. | 15N NMR: Distinct signals for different nitrogen environments. scielo.br |
| CH-Tautomer | 1H NMR signal for CH2 protons. | 1H NMR: Signal around 4 ppm for CH2 group. scielo.br |
Influence of Substituents on Tautomeric Equilibria
The electronic nature of substituents on the pyrazole ring plays a pivotal role in determining the predominant tautomeric form. Both electron-donating and electron-withdrawing groups can shift the equilibrium to favor one tautomer over the others. nih.gov
Theoretical calculations and experimental studies have shown that electron-donating groups, particularly those capable of π-donation like -NH₂, -OH, and -CH₃, tend to stabilize the 3-amino tautomer (corresponding to the C3-tautomer). nih.govmdpi.com Conversely, electron-withdrawing groups such as -COOH and -CHO are found to stabilize the 5-amino tautomer (C5-tautomer). nih.gov For instance, in 3(5)-aminopyrazoles, theoretical calculations predict the 3-amino tautomer to be more stable than the 5-amino tautomer. mdpi.com This preference is attributed to the electronic effects of the amino group.
In the case of 1-phenyl substituted pyrazol-5-ones, the substituents at the 3- and 4-positions significantly influence the spectral characteristics and photochemical behavior, which is linked to the tautomeric forms present. bas.bg The steric disposition of these substituents relative to the pyrazole ring plane in the different tautomers is a key factor. bas.bg For example, in 4-acyl derivatives of 1-alkyl-3-methyl-5-pyrazolones, the enol form (4-acylpyrazol-5-ol) stabilized by an intramolecular hydrogen bond is the major tautomer in solution. scielo.br
The influence of substituents can be summarized as follows:
Electron-donating groups at the C3 position generally favor the keto-amine or the corresponding hydroxy tautomer where the proton is on a ring nitrogen adjacent to the substituent.
Electron-withdrawing groups at the C3 position tend to favor the tautomeric form where the double bond is conjugated with the substituent.
Substituents at the N1 position also exert a strong influence. For example, an aryl group at N1 can affect the tautomeric equilibrium through its electronic and steric effects.
Substituents at the C4 position can participate in the tautomerism, especially if they are acyl or aroyl groups, leading to a wider variety of possible tautomers, some of which can be stabilized by intramolecular hydrogen bonds. clockss.org
The following table provides examples of how substituents affect the predominant tautomeric form in pyrazolone derivatives.
| Compound/Derivative Class | Substituent(s) | Predominant Tautomeric Form | Reference |
|---|---|---|---|
| 3(5)-substituted pyrazoles | Electron-donating (e.g., -NH2, -OH) | C3-tautomer | nih.gov |
| 3(5)-substituted pyrazoles | Electron-withdrawing (e.g., -COOH, -CHO) | C5-tautomer | nih.gov |
| 4-Acyl-1-alkyl-3-methyl-5-pyrazolones | Acyl group at C4 | 4-Acylpyrazol-5-ol (Enol form with intramolecular H-bond) | scielo.br |
| (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | Phenylhydrazinylidene at C4 | Keto tautomer (in solid state) | nih.gov |
Computational and Theoretical Studies of 3 Amino 1h Pyrazol 5 4h One Systems
Quantum Chemical Calculations
Quantum chemical calculations have become a cornerstone in modern chemistry for investigating molecular structures, properties, and reactivity. nih.gov For pyrazole (B372694) derivatives, these methods are used to understand their electronic and thermodynamic properties in different phases. nih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. derpharmachemica.com It is particularly effective for optimizing molecular geometries and predicting a variety of properties for pyrazole derivatives. niscpr.res.innih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often with basis sets like 6-311++G(d,p), to perform these calculations. nih.govnih.govderpharmachemica.comsemanticscholar.org Such studies allow for the determination of optimized molecular structures, vibrational frequencies, and electronic properties, which often show strong correlation with experimental data. derpharmachemica.comresearchgate.net For instance, DFT calculations have been used to confirm the stability of specific pyrazolo[3,4-b]pyridine structures formed from reactions involving pyrazole precursors. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO-LUMO gap is analyzed to confirm that charge transfer occurs within the molecule. nih.govniscpr.res.in Computational studies on related pyrazole systems have calculated these energies to predict their chemical behavior. For example, a study on a pyrazolo[3,4-b]pyridine derivative calculated the HOMO and LUMO energies to assess the molecule's stability and reactivity compared to other potential products. semanticscholar.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2074 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.693 |
| Energy Gap | ΔE | 3.5144 |
| Electronegativity | χ | 4.4502 |
| Chemical Hardness | η | 1.7572 |
| Chemical Softness | S | 0.5691 |
| Electrophilicity Index | ω | 6.2074 |
Data derived from computational studies on a related pyrazolo[3,4-b]pyridine derivative. semanticscholar.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. derpharmachemica.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. mdpi.com
Red/Yellow Regions : Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions : Indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
Green Regions : Represent neutral potential. researchgate.net
For pyrazole derivatives, MEP analysis helps identify the most likely sites for interactions with other molecules, such as electrophilic or nucleophilic agents. nih.govresearchgate.net In a study of a complex pyrazole derivative, the MEP map showed the most significant negative potential around the oxygen and nitrogen atoms, identifying them as the binding sites for electrophilic attack. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govresearchgate.net It investigates hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govsemanticscholar.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. NBO analysis has been applied to various pyrazole-containing compounds to understand intramolecular charge transfer and the stability conferred by specific electronic interactions. nih.govsemanticscholar.org
Mulliken charge distribution analysis is a computational method used to calculate the partial atomic charge on each atom within a molecule. niscpr.res.in These charges are derived from the molecule's wave function and provide insights into the electronic distribution. niscpr.res.in The analysis can help understand a molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in However, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unpredictable results. niscpr.res.instackexchange.com Despite this limitation, it remains a popular method due to its simplicity. niscpr.res.in In studies of pyrazole derivatives, Mulliken charge analysis has been used to compute atomic charges, often showing that nitrogen and some carbon atoms carry negative charges, while hydrogen atoms are positively charged. niscpr.res.in More robust methods like NBO analysis are often preferred for a more accurate picture of charge distribution. stackexchange.com
Computational methods, particularly DFT, can be used to predict the thermodynamic properties of molecules, such as total energy, enthalpy, and entropy, at different temperatures. nih.govnih.govsemanticscholar.org These calculations are crucial for assessing the stability of a molecule. semanticscholar.org For example, the computed total energy of different possible products in a reaction can confirm which isomer is more stable and therefore more likely to be formed. semanticscholar.org Studies on pyrazole derivatives have used these calculations to confirm the higher stability of the synthesized products compared to other potential structures. nih.govnih.govsemanticscholar.org
Table 2: Calculated Thermodynamic Parameters for a Pyrazole Derivative
| Parameter | Value |
|---|---|
| Total Energy | -1112.980 Hartree |
| Enthalpy | -1112.697 Hartree |
| Gibbs Free Energy | -1112.766 Hartree |
| Entropy | 148.066 cal/mol·K |
Data derived from computational studies on a related pyrazolo[3,4-b]pyridine derivative. semanticscholar.org
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These studies are crucial in drug discovery and materials science for understanding binding affinities and mechanisms of action.
Conceptual Ligand-Target Interaction Analysis
Molecular docking studies have been instrumental in exploring the potential of 3-amino-1H-pyrazol-5(4H)-one derivatives as therapeutic agents. For instance, docking simulations of pyrazolone (B3327878) analogs have been performed to investigate their binding modes within the active sites of various enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.
In the context of anticancer research, derivatives of this compound have been docked into the active sites of enzymes like DNA gyrase B and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netrsc.org For example, docking studies of certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized from pyrazole precursors, have shown significant binding energies, suggesting their potential as anti-tumor agents. nih.govtandfonline.com Similarly, docking simulations of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones against VEGFR-2 have highlighted their potent inhibitory efficacy, with specific interactions with catalytic amino acids being identified. rsc.org
Furthermore, in the development of antimicrobial agents, molecular docking has been used to predict the interaction of pyrazol-5(4H)-one derivatives with microbial enzymes like dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT). arabjchem.org These in silico analyses help in understanding the structural requirements for potent antimicrobial activity. The insights gained from these conceptual ligand-target interaction analyses guide the rational design of more effective and selective inhibitors.
Theoretical Prediction of Chemical Properties and Reactivity
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting the chemical properties and reactivity of molecules. These methods allow for the investigation of electronic structure, energy levels, and other quantum chemical parameters that govern molecular behavior.
Band Gap Energy Calculations
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap energy (ΔE), is a critical parameter that influences the chemical reactivity and electronic properties of a molecule. A smaller band gap generally implies higher reactivity.
Theoretical calculations have been employed to determine the band gap energies of pyrazole derivatives. For instance, in the context of corrosion inhibition, a lower energy gap for a pyrazole derivative, as calculated by DFT, suggests a higher potential for adsorption onto a metal surface. consensus.appnih.gov UV-vis spectroscopy has been used to experimentally support these theoretical findings, showing that a decrease in the band gap energy correlates with stronger interaction with metal surfaces. consensus.appnih.gov For example, studies on 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) showed that MPA had a lower band gap energy, indicating a stronger interaction with the metal. consensus.appnih.gov
In another study, the band gap energy of a novel quinolinone derivative incorporating a pyrazole moiety was determined to be 2.3 eV through experimental measurements, which were supported by theoretical calculations. researchgate.net DFT calculations have also been used to analyze the HOMO-LUMO energy gap of various pyrazole derivatives to understand their electronic properties and potential for applications in nonlinear optics. nih.gov
Adsorption Characteristics and Mechanisms (e.g., Corrosion Inhibition)
Computational studies have been extensively used to investigate the adsorption behavior of pyrazole derivatives, particularly in the context of corrosion inhibition. These studies help in understanding the mechanism by which these molecules protect metal surfaces from corrosion.
DFT calculations can provide insights into the adsorption potential of inhibitor molecules. For example, the adsorption of pyrazole derivatives on mild steel in an acidic medium has been studied, revealing that the presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons in the pyrazole ring, facilitate the adsorption process. acs.orgacs.orgnih.gov The efficiency of these compounds as corrosion inhibitors is often linked to their ability to form a protective film on the metal surface. acs.orgnih.gov
Quantum chemical parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), and the dipole moment are calculated to correlate the molecular structure of the inhibitors with their inhibition efficiency. acs.org A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a higher ability to accept electrons from the metal surface. acs.org Studies have shown that pyrazole derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir or Freundlich adsorption isotherm, indicating the nature of the interaction. acs.orgresearchgate.net
Structure-Reactivity Relationships Derived from Computational Data
Computational data plays a crucial role in establishing structure-reactivity relationships, which are fundamental to understanding and predicting the chemical behavior of molecules. By analyzing various calculated parameters, researchers can deduce how specific structural features influence the reactivity of this compound and its derivatives.
DFT calculations provide valuable information on the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov These parameters help in identifying the reactive sites within a molecule. For instance, MEP analysis can pinpoint the regions most susceptible to electrophilic and nucleophilic attacks. nih.gov
The relationship between the electronic properties calculated by DFT and the observed biological or chemical activity is a key aspect of these studies. For example, the electron-donating or -accepting power of a molecule, which can be inferred from its HOMO and LUMO energies, can be correlated with its efficacy as a corrosion inhibitor or its binding affinity to a biological target. nih.gov In the context of corrosion inhibition, a higher HOMO energy and lower LUMO energy are generally associated with better inhibition performance. acs.org
Furthermore, computational studies can elucidate the role of different substituents on the pyrazole ring in modulating its reactivity. mdpi.com By systematically varying the substituents and calculating the resulting changes in electronic properties, it is possible to design molecules with desired reactivity profiles for specific applications, such as in the development of new drugs or functional materials. nih.govacs.org
Mechanistic Investigations of Biological Activities of 3 Amino 1h Pyrazol 5 4h One Derivatives in Vitro and in Silico Focus
Molecular Mechanisms of Action (General, not clinical)
The pyrazolone (B3327878) scaffold, a core component of many pharmaceuticals, is a key area of interest in medicinal chemistry. researchgate.netmdpi.com Derivatives of 3-amino-1H-pyrazol-5(4H)-one have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. researchgate.net The versatility of this compound as a building block for more complex heterocyclic structures further enhances its potential in the development of new therapeutic agents.
Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)
A significant area of investigation for this compound derivatives is their ability to inhibit enzymes, particularly those involved in inflammatory processes like cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory properties of these derivatives are often attributed to their capacity to block the activity of COX-1 and COX-2. nih.gov
For instance, two series of novel thiourea (B124793) and benzimidazole (B57391) derivatives containing a pyrazolone ring were synthesized and evaluated for their anti-inflammatory effects. nih.gov The study revealed that all the synthesized compounds exhibited non-selective inhibition of both COX-1 and COX-2 enzymes, a finding that was consistent with molecular docking results. nih.gov Specifically, compounds 2c , 2f , 2g , 3b , and 3g from this study were identified as having the highest COX-2 inhibitory activity. nih.gov
Another study focused on a new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, which were also assessed for their COX inhibitory potential. tandfonline.com The findings indicated that all the target compounds were more potent in inhibiting COX-2 than COX-1. tandfonline.com Notably, derivatives featuring a pyrazolyl moiety hybridized with a pyrazolo[3,4-d]pyrimidine scaffold showed significant edema inhibition. tandfonline.com
In a different investigation, pyrazole-pyridazine hybrids were designed as selective COX-2 inhibitors. nih.gov The study highlighted that compounds with a pyrazolone skeleton generally exhibited more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold. nih.gov
The following table summarizes the COX inhibitory activity of selected this compound derivatives from the literature.
| Compound/Derivative Series | Target Enzyme(s) | Key Findings |
| Thiourea and Benzimidazole Derivatives | COX-1 and COX-2 | All tested compounds showed non-selective inhibition. Compounds 2c , 2f , 2g , 3b , and 3g had the highest COX-2 inhibition. nih.gov |
| 1-Phenylpyrazolo[3,4-d]pyrimidine Derivatives | COX-1 and COX-2 | All target compounds were more potent inhibitors of COX-2 than COX-1. tandfonline.com |
| Pyrazole-Pyridazine Hybrids | COX-2 | Compounds with a pyrazolone skeleton were more potent COX-2 inhibitors than those with an aminopyrazole scaffold. nih.gov |
Receptor Interaction Modulation (General)
The interaction of this compound derivatives with various receptors is another crucial aspect of their mechanism of action. The hydrogen bonding capacity of the pyrazolone core is believed to facilitate engagement with biological targets like enzymes and receptors.
For example, certain pyrazole (B372694) derivatives have been investigated as cannabinoid receptor 1 (CB1) antagonists. google.com The general structure of these derivatives allows for various substitutions that can modulate their interaction with the receptor. google.com
Apoptosis Induction Pathways (Cellular Level in Vitro)
Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells, highlighting their potential as anticancer agents. researchgate.net
One study investigated a series of pyrazole derivatives and found they induced dose- and time-dependent cell toxicity in triple-negative breast cancer cells. nih.gov The most active compound, 3f , was found to induce cell cycle arrest in the S phase and provoke apoptosis, which was associated with an increase in reactive oxygen species (ROS) and caspase-3 activity. nih.gov
Another study on 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives demonstrated that the most potent compound, 5b , effectively induced apoptosis in multi-drug resistant cancer cells by up-regulating mitochondria-dependent pro-apoptotic markers such as Bax and Caspase-3. researchgate.net
Furthermore, research on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones revealed that compound 3i significantly stimulated total apoptotic prostate cancer cell death and arrested the cell cycle at the S-phase. rsc.org This was accompanied by the upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic Bcl-2 gene. rsc.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide insights into the roles of specific functional groups and the effects of substituent positioning.
Influence of the 3-Amino Group on Biological Activity
The 3-amino group is a key functional group that significantly impacts the biological profile of these pyrazolone derivatives. It is known to enhance hydrogen-bonding interactions with biological targets, thereby improving binding affinity.
Research has shown that replacing the 3-amino group with other substituents, such as a methyl or phenyl group, can lead to a reduction in cytotoxic activity. For instance, derivatives of 3-methyl-1-phenyl-pyrazol-5-one generally exhibit lower antitumor activity compared to their 3-amino-substituted counterparts. This suggests that the amino group is crucial for the observed biological effects.
In a study on aminopyrazoles, the free amino group on the pyrazole ring was credited for the high antioxidant activity of the tested compounds. nih.gov
Effects of Substituent Position and Nature on Activity Profiles
The nature and position of substituents on the pyrazolone ring play a critical role in determining the biological activity of the derivatives. researchgate.net
For instance, in a series of pyrazole-pyridazine hybrids designed as COX-2 inhibitors, it was observed that substituents on the benzylidene ring had a notable impact on activity. nih.gov Compounds with a meta-hydroxy group on the benzylidene moiety showed less promising COX-2 inhibitory activity. nih.gov
In another study, the introduction of different residues on the pyrimidine (B1678525) ring of N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based inhibitors resulted in less potent inhibitors. nih.gov Conversely, the introduction of a cyclopropyl (B3062369) moiety on the pyrazole ring led to excellent cellular activity. nih.gov
The following table summarizes the effects of different substituents on the biological activity of this compound derivatives.
| Parent Compound/Scaffold | Substituent and Position | Effect on Biological Activity |
| This compound | Replacement of 3-amino group with methyl or phenyl | Reduced cytotoxicity and antitumor activity. |
| Pyrazole-pyridazine hybrids | Meta-hydroxy group on the benzylidene moiety | Unpromising COX-2 inhibitory activity. nih.gov |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Additional residue on the pyrimidine ring | Less potent inhibition. nih.gov |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Cyclopropyl moiety on the pyrazole ring | Excellent cellular activity. nih.gov |
Analysis of Hydrogen-Bonding Interactions and Binding Affinity
In silico molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with various biological targets. These computational analyses reveal that the potency of these compounds is often linked to their ability to form hydrogen bonds and other non-covalent interactions within the active sites of target proteins.
The amino group at the 3-position of the pyrazole ring is frequently highlighted as a key facilitator of hydrogen-bonding interactions, which enhances binding affinity to biological targets. For instance, in studies targeting kinase enzymes, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore that anchors the inhibitor within the ATP binding pocket. nih.gov DFT (Density Functional Theory) calculations have been used to analyze molecular structures, revealing that electrostatic energy contributions and hydrogen bonding interactions are crucial for the stabilization of these compounds within their binding sites. nih.gov
Molecular docking simulations of pyrazole derivatives have identified specific interactions with key amino acid residues. For example, a pyrazole-pyridazine hybrid designed as a COX-2 inhibitor formed a crucial hydrogen bond with Gln178 and a π–H stacking interaction with Ala513, achieving a binding score of -5.4147 kcal/mol. nih.gov Another derivative exhibited three hydrogen bonds with Ser339, Arg499, and Phe504. nih.gov In a different study, a potent anticancer derivative (compound 8b) targeting VEGFR-2 showed hydrogen bond interactions with the amino acid residue CYS(A:919). researchgate.net Furthermore, docking of pyrazole derivatives into the DNA gyrase B chain active site showed binding energies ranging from -13.05 to -20.48 kJ mol⁻¹. researchgate.net A topological analysis using the reduced density gradient (RDG) method has also been employed to identify weak non-covalent interactions that contribute to the intramolecular stabilization of these structures. bohrium.comresearchgate.net
The binding affinity, often quantified by docking scores or binding energy values, correlates with the observed biological activity. Studies targeting various anticancer targets like HDAC6, EGFR, mTOR, and PI3K have reported strong binding affinities for pyrazole derivatives, with values reaching as low as -11.3 Kcal/mol for an s-triazine derivative at the HDAC6 active site. researchgate.net Similarly, pyrazoline derivatives docked against a colon cancer protein achieved significant binding affinities of -6.02 kcal/mol and -7.04 kcal/mol. bohrium.com These computational findings provide a rational basis for the observed efficacy of these compounds in subsequent in vitro assays.
In Vitro Biological Activity Assessments (General Categories, no clinical data)
Anti-inflammatory Potential
Derivatives of this compound have demonstrated significant in vitro anti-inflammatory properties. researchgate.net Many of these compounds are designed to target cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. jst.go.jp Several synthesized pyrazole derivatives have shown good inhibitory activity against both COX-1 and COX-2 enzymes, with some exhibiting potency comparable or even superior to the reference drug celecoxib. researchgate.net
A series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to be active as anti-inflammatory agents, with some compounds showing equal inhibition of both COX-1 and COX-2 isoforms. jst.go.jpresearchgate.net In another study, N¹-benzensulfonamide pyrazole derivatives were identified as preferential COX-2 selective agents. researchgate.net The anti-inflammatory screening of certain pyrazoles revealed significant activity, with prostaglandin (B15479496) inhibition at specific concentrations being comparable to celecoxib. researchgate.net
Specific compounds have shown noteworthy results. For example, 3-amino-4-(substituted benzylidene)-1H-pyrazol-5(4H)-ones, such as the 4-hydroxy-3,5-dimethoxy and 4-dimethylamino derivatives, exhibited good anti-inflammatory activity. researchgate.net Similarly, among 3-methyl-4-substituted benzylidene-pyrazol-5-ones, several derivatives were found to have a potent anti-inflammatory response. researchgate.net One study reported that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide displayed better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov Another series of 1,3,4-trisubstituted pyrazole derivatives also showed excellent anti-inflammatory activity, with one compound achieving 84.2% inhibition compared to 86.72% for diclofenac. nih.gov
| Compound Type/Derivative | Target/Assay | Key Finding | Reference |
|---|---|---|---|
| 1,3,4-Trisubstituted pyrazoles | Carrageenan-induced paw edema | Compound 5a showed ≥84.2% inhibition, comparable to diclofenac (86.72%). | nih.gov |
| N¹-Benzensulfonamide pyrazoles | COX-2 Inhibition | Preferentially selective towards COX-2. | researchgate.net |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Anti-inflammatory screen | Better activity than standard diclofenac sodium. | nih.gov |
| 1-(4-chlorophenyl/benzenesulfonamide)-pyrazol-5(4H)-ones | COX-1/COX-2 Inhibition | Active inhibitors of both isoforms. | jst.go.jpresearchgate.net |
| 3-Amino-4-(4-dimethylamino)benzylidene-1H-pyrazol-5(4H)-one (17) | Anti-inflammatory screen | Showed good anti-inflammatory activity. | researchgate.net |
Anticancer and Cytotoxic Activity (In Vitro Cell Line Studies)
The this compound scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a variety of human tumor cell lines in vitro. researchgate.net These compounds often exert their effects through the inhibition of critical cellular pathways, such as those regulated by protein kinases. nih.gov
Several studies have reported significant antiproliferative activity. For example, a series of pyrazolone derivatives were evaluated against four human tumor cell lines, including HepG2 (liver cancer), OVCAR3 (ovarian cancer), and KB cells, with IC50 values determined by MTT assay. researchgate.net In one study, a 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative (C5) showed potent inhibitory activity against the EGFR (Epidermal Growth Factor Receptor) kinase with an IC50 of 0.07 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.08 µM. researchgate.net Another study found that novel pyrazol-5(4H)-one derivatives (compounds 5b and 8b) exhibited good cytotoxic activity against C26 (colon carcinoma), HepG2, and MCF7 cell lines, with compound 8b also showing potent in vitro VEGFR-2 inhibitory activity (IC50 = 0.384 µM). researchgate.net
The development of kinase inhibitors based on the 3-aminopyrazole (B16455) scaffold has been particularly fruitful. Optimization of an N-(1H-pyrazol-3-yl)pyrimidin-4-amine lead structure resulted in a compound (43d) with high cellular potency for CDK16 (EC50 = 33 nM), which induced a G2/M phase cell cycle arrest. nih.gov Pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested against the MCF-7 cell line, with one nitro-substituted compound (10e) displaying the most potent inhibitory activity with an IC50 of 11 µM. mdpi.com
| Compound/Derivative | Cell Line(s) | Target/Assay | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| Compound C5 | MCF-7 | Antiproliferative | 0.08 µM | researchgate.net |
| Compound C5 | - | EGFR Inhibition | 0.07 µM | researchgate.net |
| Compound 8b | C26, HepG2, MCF7 | Cytotoxic Activity | 2.97−7.12 µM | researchgate.net |
| Compound 8b | - | VEGFR-2 Inhibition | 0.384 µM | researchgate.net |
| Compound 10e | MCF-7 | Cytotoxic Activity | 11 µM | mdpi.com |
| Compound 43d | - | CDK16 Inhibition | 33 nM | nih.gov |
Antimicrobial Activity (Antibacterial, Antifungal, Anti-biofilm)
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial effects against both Gram-positive and Gram-negative organisms, as well as antifungal properties. researchgate.netacademicstrive.com
In antibacterial screenings, pyrazole derivatives have shown notable efficacy. A series of novel pyrazole analogues were synthesized and tested, with one compound (3) being exceedingly active against the Gram-negative bacterium E. coli (MIC: 0.25 μg/mL), outperforming the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Another compound (4) from the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Thiazol-4-one/thiophene-bearing pyrazole derivatives also displayed significant activity against tested pathogens, with one derivative (7b) being the most active, showing MIC values from 0.22 to 0.25 μg/mL. nih.gov Furthermore, some azo-clubbed 1H-pyrazol-5-ol derivatives showed moderate antibacterial potential against Gram-negative strains with an MIC value of 312.5 µg/mL. academicstrive.com
Antifungal activity is also a prominent feature of this class of compounds. One pyrazole derivative (compound 2) was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another study reported that a novel nitrofuran-containing pyrazole derivative showed good antifungal activity against C. albicans. nih.gov
Beyond planktonic growth inhibition, pyrazole derivatives have also shown potential in combating bacterial biofilms. Thiazol-4-one/thiophene derivatives displayed significant anti-biofilm potential, with a superior percentage reduction in biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis when compared with ciprofloxacin. nih.gov
| Compound/Derivative | Organism | Activity Type | MIC Value | Reference |
|---|---|---|---|---|
| Compound 3 | E. coli | Antibacterial | 0.25 µg/mL | nih.gov |
| Compound 4 | S. epidermidis | Antibacterial | 0.25 µg/mL | nih.gov |
| Compound 7b | Various pathogens | Antibacterial | 0.22 - 0.25 µg/mL | nih.gov |
| Compound 2 | A. niger | Antifungal | 1 µg/mL | nih.gov |
| Azo clubbed 1H-pyrazol-5-ol | Gram-negative strains | Antibacterial | 312.5 µg/mL | academicstrive.com |
| Thiazol-4-one/thiophene derivatives | S. aureus, S. epidermidis | Anti-biofilm | Significant % reduction | nih.gov |
Antioxidant Activity
The pyrazolone scaffold is associated with significant antioxidant and radical scavenging properties. academicstrive.com In vitro antioxidant activity of this compound derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov
Studies have shown that certain structural modifications on the pyrazole ring lead to potent antioxidant effects. For instance, some 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives demonstrated excellent DPPH radical scavenging activity, with EC50 values ranging from 7.69 to 19.03 µg/mL. academicstrive.com In a study of newly synthesized 5-aminopyrazole derivatives, compounds 4b and 4c showed the best antioxidant activity, with percentage values of 27.65% and 15.47%, respectively, in the DPPH assay. nih.gov
Other research has focused on the synthesis and evaluation of pyrazole derivatives as xanthine (B1682287) oxidase inhibitors, an enzyme whose activity can lead to oxidative stress. Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, exhibited remarkable inhibitory ability in a xanthine oxidase assay with IC50 values of 24.32 ± 0.78 and 10.75 ± 0.54 µM, respectively. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a phenylsulfonyl moiety were found to effectively inhibit the free radical-induced oxidative hemolysis of red blood cells, with compounds containing a phenolic group or a benzothiazole (B30560) ring showing high antioxidant activity. nanobioletters.com
| Compound/Derivative | Assay | Result (IC50/EC50/Activity %) | Reference |
|---|---|---|---|
| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives | DPPH Scavenging | EC50: 7.69–19.03 µg/mL | academicstrive.com |
| 5-Aminopyrazole derivative 4b | DPPH Scavenging | 27.65% activity | nih.gov |
| 5-Aminopyrazole derivative 4c | DPPH Scavenging | 15.47% activity | nih.gov |
| Pyz-1 | Xanthine Oxidase Inhibition | IC50: 24.32 ± 0.78 µM | nih.gov |
| Pyz-2 | Xanthine Oxidase Inhibition | IC50: 10.75 ± 0.54 µM | nih.gov |
Other Reported In Vitro Activities (e.g., Analgesic, Anti-diabetic, Anti-Alzheimer, Anti-arthritic, Antitubercular)
Beyond the major categories, derivatives of this compound have been investigated for a variety of other potential therapeutic applications based on in vitro studies.
Analgesic Activity: Several pyrazolone derivatives have shown promising analgesic effects. researchgate.net A series of 3-amino-4-(substituted benzylidene)-1H-pyrazol-5(4H)-ones were screened for analgesic properties, with the 4-dimethylamino and 5-bromo-4-hydroxy-3-methoxy derivatives showing moderate activity. researchgate.net Another study on 3-methyl-4-substituted benzylidene-pyrazol-5-ones found several compounds to have an effective analgesic response. researchgate.net
Anti-diabetic Activity: The potential of pyrazole derivatives as anti-diabetic agents has been explored through the inhibition of key carbohydrate-metabolizing enzymes. Two pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated for their ability to inhibit α-glucosidase and α-amylase. Both compounds showed potent inhibition, with IC50 values of 75.62 µM (Pyz-1) and 95.85 µM (Pyz-2) against α-glucosidase, and 119.3 µM (Pyz-1) and 120.2 µM (Pyz-2) against α-amylase, comparable to the standard drug Acarbose. nih.gov
Antitubercular Activity: Certain pyrazolone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were tested against the H37Rv strain, and many compounds showed good to excellent antitubercular activity. researchgate.net
Applications in Chemical Research and Development Excluding Prohibited Areas
Role as a Versatile Synthetic Intermediate
3-Amino-1H-pyrazol-5(4H)-one serves as a foundational molecule in the synthesis of a diverse array of more complex chemical structures. Its utility as a raw material stems from the reactivity of its amino group, the active methylene (B1212753) group, and the endocyclic nitrogen atoms, which allow it to participate in various condensation and cyclization reactions.
One of the prominent applications is in the synthesis of fused heterocyclic systems. For instance, it is a key precursor for preparing pyrazolo[1,5-a]pyrimidines. This is typically achieved through a condensation reaction with β-dicarbonyl compounds or their equivalents. The 5-aminopyrazole moiety acts as a nucleophile, leading to the formation of the fused pyrimidine (B1678525) ring nih.gov. These reactions can be facilitated using microwave assistance, offering an efficient and regioselective route to these bicyclic structures researchgate.net.
Furthermore, derivatives of this compound are instrumental in synthesizing pyrazolo[3,4-b]quinolines. Various synthetic strategies, including Friedländer condensation and multicomponent reactions, utilize aminopyrazole derivatives to construct the quinoline (B57606) ring fused to the pyrazole (B372694) core benthamdirect.comacs.org. These methods highlight the adaptability of the aminopyrazole scaffold in building complex polycyclic aromatic systems tandfonline.comnih.gov.
The versatility of this compound is further demonstrated in its reactions to form other derivatives. For example, 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) is used as a starting material for various organic compounds and is also employed in chemical analysis research nih.gov. The reaction of 3-amino-1-phenyl-5-pyrazolone with acetone, for instance, leads to the formation of 3-amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one, showcasing its reactivity in forming new carbon-carbon bonds .
Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Precursor | Reagent(s) | Synthesized Compound Class | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazole derivatives | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazole | Aromatic aldehydes, Dimedone | 1H-Pyrazolo[3,4-b]quinolines | acs.org |
Ligand Precursors in Coordination Chemistry
The field of coordination chemistry extensively utilizes pyrazole and its derivatives due to their excellent chelating properties. This compound and its analogues serve as important precursors for the synthesis of ligands capable of forming stable complexes with a variety of metal ions. The presence of multiple nitrogen and oxygen donor atoms within the pyrazolone (B3327878) ring makes these compounds effective chelating agents .
A significant application in this area is the synthesis of Schiff base ligands. These are typically formed through the condensation of the primary amino group of the pyrazole derivative with an aldehyde or ketone. For example, a Schiff base named 5-(anthracen-9(10H)-ylideneamino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was synthesized from the reaction of anthrone (B1665570) with 3-amino-1-phenyl-2-pyrazoline-5-one. This ligand was then used to form octahedral and tetrahedral complexes with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) .
The coordination ability of these pyrazolone-based ligands has led to the synthesis of numerous metal complexes with interesting structural features and potential applications . Pyrazole derivatives are known to form coordination compounds with diverse topologies, from mononuclear to polynuclear complexes researchgate.net. The study of these complexes is a focus for many research groups due to their potential applications in areas such as biomedicine and pharmaceutical chemistry .
Table 2: Metal Complexes Derived from a Schiff Base of 3-Amino-1-phenyl-2-pyrazoline-5-one
| Metal Ion | Geometry of Complex | Reference |
|---|---|---|
| Mn(II) | Octahedral | |
| Co(II) | Octahedral | |
| Ni(II) | Octahedral | |
| Cu(II) | Octahedral | |
| Zn(II) | Octahedral | |
| Cd(II) | Tetrahedral |
Application in Agrochemistry
Pyrazolone derivatives have been recognized for their biological activities, including applications in agrochemistry as insecticides . The pyrazole ring is a core component in a class of insecticides known as fiproles, with fipronil (B1672679) being a prominent example. These compounds act as neurotoxins by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels in insects nih.gov.
Research has focused on the synthesis of novel pyrazole derivatives with potential insecticidal properties. For instance, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, synthesized through the direct condensation of (ethoxymethylene)malononitrile and aryl hydrazines, have shown insecticidal activity against species like Tuta absoluta larvae researchgate.netnih.gov. Studies have demonstrated that some of these synthesized compounds exhibit significant mortality rates in target pests. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed 75% mortality after 48 hours in Tuta absoluta larvae nih.gov.
Further research has explored the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential insecticides targeting the insect ryanodine (B192298) receptor (RyR) . Several of these compounds displayed high larvicidal activity against the diamondback moth (Plutella xylostella) . These findings underscore the importance of the this compound scaffold in the development of new agrochemical agents.
Development of Chemical Probes and Research Tools
Chemical probes are essential tools for investigating biological processes, and pyrazole derivatives have emerged as a valuable scaffold for their development benthamdirect.comnih.gov. These compounds can be modified to create highly specific molecules that interact with biological targets, such as enzymes and receptors.
A notable example is the discovery of a novel class of highly selective inhibitors of p38 MAP kinase, which originated from a high-throughput screening campaign. The optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the identification of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) researchgate.net. X-ray crystallography revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of the kinase, contributing to its high selectivity for p38 researchgate.net. This compound, with optimized potency and physicochemical properties, advanced into Phase I clinical trials, demonstrating the potential of the aminopyrazole core in developing sophisticated research tools and therapeutic leads researchgate.net.
Furthermore, the inherent fluorescent properties of some pyrazole derivatives make them attractive for creating probes for bioimaging applications. They can be used for detecting metal ions, labeling small molecules, and identifying specific cell types or subcellular organelles benthamdirect.com.
Corrosion Inhibition Applications
Derivatives of this compound have been investigated and proven to be effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the heteroatoms (N, O) in the pyrazole ring and the vacant d-orbitals of the metal atoms. This protective film acts as a barrier, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Fluorescent Dye Applications
The pyrazole scaffold is a key component in the synthesis of various dyes, and derivatives of this compound serve as important intermediates in the production of fluorescent dyes and probes researchgate.netnih.gov. The fluorescence properties of these compounds often arise from extended π-conjugated systems that are created when the pyrazole ring is incorporated into larger molecular structures.
One significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are known to exhibit strong fluorescence. These compounds can be prepared through the condensation of 3-aminopyrazoles with β-dicarbonyl compounds, and their photophysical properties can be tuned by introducing different substituents acs.org. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized and their fluorescence properties were studied, showing high quantum yields in various solvents .
Additionally, aminopyrazole derivatives are used to create azo dyes. The diazotization of the amino group followed by coupling with other aromatic or heterocyclic compounds leads to the formation of azo compounds, some of which exhibit interesting photophysical properties nih.govscielo.br. For instance, novel monoazo dyes derived from 1-phenyl-3-aminopyrazol-5-one have been synthesized and characterized. The development of fluorescent probes based on pyrazole derivatives for the detection of metal ions and for bioimaging is also an active area of research, highlighting the versatility of this chemical class in the field of fluorescent materials benthamdirect.comnih.gov.
Conclusion and Future Research Directions
Summary of Key Research Findings in 3-Amino-1H-pyrazol-5(4H)-one Chemistry
Research over the past several decades has firmly established this compound as a foundational building block in organic synthesis. Its derivatives are precursors to a wide array of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, pyrazolopyridines, and pyrazolo[3,4-b]quinolines. tandfonline.comnih.gov The reactivity of the molecule is characterized by the presence of multiple nucleophilic centers, allowing it to participate in a variety of condensation and cyclization reactions.
Key findings in the chemistry of this compound include:
Versatile Precursor: It serves as a key intermediate for synthesizing a multitude of heterocyclic compounds, which is attributed to its simple preparation and reactive nature. tandfonline.com
Medicinal Significance: The pyrazolone (B3327878) scaffold is present in many established drugs, highlighting its importance in medicinal chemistry for discovering new therapeutic agents with anti-inflammatory, antioxidant, and antitumor activities. tandfonline.comtandfonline.comnih.gov
Synthesis of Bioactive Molecules: Derivatives have been successfully synthesized and identified as potent inhibitors of specific biological targets, such as p38 MAP kinase, demonstrating their potential in treating inflammatory diseases. nih.govmdpi.com
Reaction Pathways: Extensive studies have mapped out its reactivity with various reagents. For example, its reaction with enaminones is a common route to produce substituted pyrazolo[1,5-a]pyrimidines, although the regioselectivity can be influenced by factors like steric hindrance and basicity. mdpi.com
| Reaction Type | Reagents | Resulting Compound Class | Reference |
| Condensation | β-Ketoesters, Diketones | Fused Pyrazole (B372694) Systems | tandfonline.comnih.gov |
| Cyclocondensation | Malononitrile (B47326), Aldehydes | Pyrazolo[1,5-a]pyrimidines | |
| Knoevenagel Condensation | Aromatic Aldehydes | 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives | researchgate.net |
| Reaction with Azlactones | 4-arylidene-2-phenyloxazol-5(4H)-ones | Pyrazolo[3,4-b]pyridin-6-ones | nih.gov |
| Cyclization | Phenyl Isothiocyanate, Phenyl Bromides | Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine |
Emerging Trends and Novel Methodologies in the Field
The synthesis of this compound derivatives is evolving with a strong emphasis on green chemistry and efficiency. These modern approaches aim to reduce reaction times, simplify work-up procedures, and increase yields while minimizing environmental impact.
Multi-Component Reactions (MCRs): One-pot, three-component syntheses have become a popular and efficient strategy for creating libraries of pyrazole derivatives. researchgate.netnih.gov These reactions combine starting materials like an aldehyde, malononitrile, and a hydrazine (B178648) derivative in a single step, often at room temperature and with high atom economy. researchgate.netnih.gov
Green Catalysis: There is a growing trend towards using environmentally benign catalysts. Organocatalysts like L-proline have been successfully employed for the efficient synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. researchgate.net Furthermore, novel nanocatalysts, such as copper immobilized on modified layered double hydroxides, have demonstrated high activity and reusability in aqueous solvent systems. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazolone derivatives. researchgate.net This technique offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and fewer side reactions. researchgate.net
Solvent-Free and Green Media Reactions: To align with the principles of green chemistry, many synthetic protocols are now being developed under solvent-free conditions or in green solvents like water and ethanol (B145695). nih.govnih.gov These methods are not only more environmentally friendly but also often simplify product isolation.
| Methodology | Key Advantages | Example Application | Reference |
| Multi-Component Synthesis | High efficiency, atom economy, simplified procedure | Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles | researchgate.netnih.gov |
| Green Catalysis | Eco-friendly, reusable, mild reaction conditions | L-Proline catalyzed synthesis of pyrazole-4-carbonitriles | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of fluorinated 1,4-disubstituted 3-methylpyrazol-5-(4H)-one | researchgate.net |
| Solvent-Free Reactions | Environmentally benign, easy work-up, cost-effective | Synthesis of pyrazolo[3,4-b]pyridin-6-ones | nih.gov |
Unexplored Research Avenues and Persistent Challenges
Despite significant progress, several challenges and opportunities for future research in the field of this compound chemistry remain.
Persistent Challenges:
Regioselectivity: Controlling the regioselectivity in reactions involving the ambident nucleophilic character of the aminopyrazole ring system remains a significant challenge. The outcome of reactions can be highly dependent on subtle changes in substrates and reaction conditions, sometimes leading to mixtures of isomers. mdpi.com
Scalability: Many novel, lab-scale syntheses need to be evaluated for their scalability and cost-effectiveness for potential industrial applications.
Unexplored Research Avenues:
Novel Catalytic Systems: While progress has been made in green catalysis, there is vast potential for designing and developing new, highly efficient, and selective catalysts (e.g., novel organocatalysts, biocatalysts, or nano-catalysts) for aminopyrazole chemistry.
Broader Biological Screening: Although derivatives have shown promise as anti-inflammatory and anticancer agents, a systematic exploration of their activity against a wider range of biological targets (e.g., other kinase families, GPCRs, or ion channels) is warranted.
Materials Science Applications: The potential application of this compound derivatives in materials science is largely unexplored. Their conjugated structures and fluorescent properties, as seen in some pyrazolo[3,4-b]pyridin-6-ones, suggest potential use as organic light-emitting diodes (OLEDs), sensors, or functional dyes. nih.gov
Complex Molecular Architectures: The use of this pyrazolone as a scaffold for the construction of more complex, three-dimensional molecules and macrocycles could lead to novel compounds with unique properties and biological activities.
Q & A
Basic: What are the standard synthetic routes for 3-amino-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclocondensation. A common method involves refluxing sodium cyanoacetate with hydrazine hydrate in ethanol under alkaline conditions (sodium ethoxide), followed by precipitation and recrystallization . Variations include using phenyldiazonium chloride for functionalization, with strict temperature control (0°C) to minimize side reactions. Yield optimization requires careful stoichiometry (e.g., 1:2.66 molar ratio of pyrazolone to phenyldiazonium chloride) and purification via slow diffusion crystallization (ethanol/water) to obtain single crystals . Alternative routes using ultrasound irradiation (e.g., for derivatives) show reduced reaction times and improved regioselectivity compared to conventional heating .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identifies NH (3300–3450 cm⁻¹), C=O (1668–1702 cm⁻¹), and C=N (1627 cm⁻¹) stretches .
- NMR : NMR (DMSO-) shows NH protons at δ 6.85 (broad), aromatic protons at δ 7.41–7.92, and NH protons at δ 10.71 and 14.18. NMR confirms carbonyl (δ 175.9) and aromatic carbons .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.3% of theoretical values) .
Advanced: How can crystallographic refinement tools like SHELXL resolve structural ambiguities in polymorphic forms of this compound?
Answer:
SHELXL refines X-ray diffraction data by modeling hydrogen atoms (riding vs. freely refined) and handling twinning (e.g., "swallowtail" twins in polymorphs). For the title compound, refinement included freely refining NH hydrogens while fixing others in calculated positions, achieving an -factor of 0.034 . SHELXTL (Bruker AXS) or ORTEP-3 GUI aids in visualizing anisotropic displacement parameters and validating bond lengths/angles against expected values .
Advanced: What mechanistic insights explain the coupling of this compound with diazonium salts?
Answer:
The reaction proceeds via electrophilic substitution at the α-position of the carbonyl group. Diazonium salts (e.g., phenyldiazonium chloride) attack the enolic form, stabilized by potassium acetate. Kinetic control at 0°C favors the (Z)-hydrazone configuration, confirmed by NMR coupling patterns and X-ray crystallography . Competing pathways (e.g., azo vs. hydrazone formation) depend on pH and substituent electronic effects.
Advanced: How do crystallization conditions influence polymorph formation in this compound derivatives?
Answer:
Polymorphism arises from solvent polarity and supersaturation rates. For example, slow diffusion of water into ethanol yields a triclinic polymorph with distinct unit cell parameters ( Å, ) . Twinning can occur under rapid crystallization; mechanical separation (razor blade) or seeding is used to isolate single-crystal domains. Thermal analysis (DSC/TGA) and PXRD differentiate polymorphs by melting behavior and diffraction patterns.
Advanced: How does ultrasound irradiation improve synthetic efficiency for pyrazolone derivatives compared to conventional methods?
Answer:
Ultrasound (20–40 kHz) enhances mass transfer and cavitation, reducing reaction times from hours to minutes. For example, coupling 3-trifluoromethylpyrazolone with aldehydes under ultrasound achieves 85% yield vs. 60–70% via conventional heating . Mechanochemical effects promote regioselectivity by minimizing side reactions (e.g., oxidation). Optimization parameters include frequency, power, and solvent choice (e.g., ethanol/water mixtures).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
